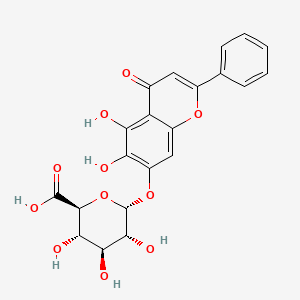

(2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid

Beschreibung

Contextualization within Natural Product-Based Drug Discovery

Natural products have historically been a cornerstone of drug discovery, providing a rich reservoir of structurally diverse compounds with various biological activities. mdpi.comresearchgate.net It is estimated that a significant percentage of existing medicines, including anti-cancer agents, are derived from natural sources. researchgate.net Baicalin, as a bioactive compound isolated from traditional medicinal plants, fits squarely within this paradigm. Its diverse pharmacological properties, such as anti-inflammatory, antioxidant, anti-bacterial, and anti-cancer effects, highlight its potential as a lead compound for the development of new therapeutic agents. mdpi.comresearchgate.netresearchgate.net The exploration of natural products like baicalin is driven by the need for novel drugs with potentially lower toxicity and different mechanisms of action compared to synthetic compounds. nih.gov

Origins and Botanical Significance of Baicalin from Scutellaria baicalensis Georgi

Baicalin is primarily isolated from the dried roots of Scutellaria baicalensis Georgi, a perennial herb belonging to the Lamiaceae family. wikipedia.orgresearchgate.netmdpi.comresearchgate.net This plant, commonly known as the Chinese skullcap or Huang-Qin in Traditional Chinese Medicine (TCM), is native to East Asian countries and parts of Russia and has been used for over 2000 years. researchgate.netnih.gov The roots of Scutellaria baicalensis are a rich source of bioactive compounds, with flavonoids and their glycosides, including baicalin and its aglycone baicalein (B1667712), being the most abundant constituents, sometimes making up to 20% of the dried root mass. mdpi.commdpi.comnih.gov The plant's historical use in TCM for various ailments, such as inflammation, infections, and respiratory disorders, underscores the traditional knowledge that has guided modern research into its active compounds like baicalin. mdpi.comresearchgate.netnih.gov Environmental factors, such as salt stress, have been shown to influence the concentration of flavonoids, including baicalin, in the roots of Scutellaria baicalensis, suggesting potential avenues for optimizing its production. mdpi.com

Historical and Contemporary Academic Interest in Baicalin as a Bioactive Flavonoid

The historical use of Scutellaria baicalensis in TCM laid the foundation for academic interest in its chemical constituents. mdpi.comresearchgate.netnih.gov Baicalin, as one of the major bioactive flavonoids identified, has been a subject of extensive research for decades. Early interest likely stemmed from its presence in traditional remedies used for conditions involving inflammation and infection. mdpi.comnih.gov

Contemporary academic interest in baicalin is driven by a growing body of preclinical evidence demonstrating its diverse pharmacological activities. mdpi.com Research spans a wide range of therapeutic areas, including cancer, cardiovascular diseases, neurological disorders, and inflammatory conditions. mdpi.comresearchgate.netpersistencemarketresearch.com The focus has shifted towards elucidating the precise molecular mechanisms underlying its observed effects. mdpi.com This includes investigations into its interactions with various signaling pathways, its role as an antioxidant and anti-inflammatory agent, and its potential to modulate cellular processes such as apoptosis and cell cycle progression. mdpi.comaboutscience.eudovepress.comfrontiersin.orgmdpi.comfrontiersin.orgoncotarget.com The development of advanced research techniques has allowed for more detailed studies on baicalin's pharmacodynamics and potential therapeutic applications. researchgate.net

Scope and Academic Focus of Baicalin Research

The academic focus of baicalin research is broad and encompasses various levels of investigation, from in vitro cell studies to in vivo animal models. The scope includes:

Pharmacological Activities: Investigating its anti-inflammatory, antioxidant, antibacterial, antiviral, antitumor, cardioprotective, neuroprotective, and hepatoprotective effects. mdpi.comresearchgate.netresearchgate.netnih.gov

Molecular Mechanisms: Elucidating the specific pathways and targets through which baicalin exerts its effects, such as modulation of NF-κB, MAPK, PI3K/AKT/mTOR, and other signaling cascades. mdpi.comaboutscience.eudovepress.comfrontiersin.orgmdpi.comfrontiersin.orgoncotarget.com Studies also explore its influence on processes like apoptosis, cell cycle arrest, and autophagy. aboutscience.eumdpi.comfrontiersin.orgoncotarget.comclinmedjournals.org

Disease Models: Evaluating its efficacy in preclinical models of various diseases, including different types of cancer (e.g., colorectal, breast, ovarian, lung, hematological malignancies), inflammatory bowel disease, neurological disorders, and lung diseases. researchgate.netnih.govaboutscience.eudovepress.comfrontiersin.orgmdpi.comfrontiersin.orgoncotarget.comclinmedjournals.orgnih.govfrontiersin.orgfrontiersin.org

Structure-Activity Relationships: Studying how the chemical structure of baicalin and its metabolites (like baicalein) relates to their biological activities. wikipedia.orggenscript.comresearchgate.net

Bioavailability and Metabolism: Researching its absorption, distribution, metabolism, and excretion profiles, as well as strategies to improve its bioavailability. researchgate.netresearchgate.netnih.govclinmedjournals.org

Combination Therapies: Exploring the potential of using baicalin in combination with other therapeutic agents, particularly in cancer research, to enhance efficacy or overcome resistance. nih.govhznu.edu.cn

Academic research also involves the development and application of analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the identification and quantification of baicalin in plant extracts and biological samples. frontiersin.org The increasing number of research publications and reviews focusing on baicalin underscores the significant and ongoing academic interest in unlocking its full therapeutic potential. mdpi.compersistencemarketresearch.commdpi.com

Here is a table summarizing some research findings related to baicalin's effects on various pathways and cellular processes:

| Biological Effect | Associated Pathways/Processes | Examples of Research Findings |

| Anti-inflammatory | NF-κB, NLRP3 inflammasome, TLRs, MAPK | Inhibits inflammatory cytokines (IL-1β, IL-6, TNF-α), suppresses NF-κB activation. mdpi.comresearchgate.netdovepress.comfrontiersin.orgfrontiersin.org |

| Antioxidant | Scavenging ROS, Nrf2 pathway | Reduces oxidative stress, increases antioxidant enzyme activity (e.g., SOD), inhibits lipid peroxidation. mdpi.comfrontiersin.orgmdpi.com |

| Antitumor (various cancers) | Apoptosis induction (Bax/Bcl-2, caspases), Cell cycle arrest (G0/G1, S), Inhibition of migration and invasion (MMPs, EMT), Modulation of signaling pathways (PI3K/AKT, Wnt/β-catenin, MAPK) | Induces apoptosis and cell cycle arrest in cancer cells, inhibits proliferation, migration, and invasion in models of colorectal, breast, ovarian, and other cancers. aboutscience.eumdpi.comfrontiersin.orgoncotarget.comnih.govclinmedjournals.org Modulates key cancer-related pathways. frontiersin.orgoncotarget.com |

| Neuroprotective | Anti-inflammatory, Antioxidant, Anti-apoptotic, Synaptic plasticity | Alleviates brain damage, improves synaptic plasticity, inhibits neuronal apoptosis in models of neurological dysfunction and depression. researchgate.netnih.govfrontiersin.org |

| Antiviral (e.g., SARS-CoV-2) | Inhibition of viral proteases (3CLpro) | Identified as an inhibitor of SARS-CoV-2 3CLpro in vitro. genscript.combiorxiv.org |

This table is illustrative of the types of detailed research findings being generated in the study of baicalin.

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

21967-41-9 |

|---|---|

Molekularformel |

C21H18O11 |

Molekulargewicht |

446.4 g/mol |

IUPAC-Name |

(2S,3S,4S,5R,6R)-6-(5,6-dihydroxy-4-oxo-2-phenylchromen-7-yl)oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |

InChI |

InChI=1S/C21H18O11/c22-9-6-10(8-4-2-1-3-5-8)30-11-7-12(14(23)15(24)13(9)11)31-21-18(27)16(25)17(26)19(32-21)20(28)29/h1-7,16-19,21,23-27H,(H,28,29)/t16-,17-,18+,19-,21-/m0/s1 |

InChI-Schlüssel |

IKIIZLYTISPENI-UNJWAJPSSA-N |

Isomerische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)O)O |

Kanonische SMILES |

C1=CC=C(C=C1)C2=CC(=O)C3=C(C(=C(C=C3O2)OC4C(C(C(C(O4)C(=O)O)O)O)O)O)O |

Aussehen |

Solid powder |

melting_point |

202 - 205 °C |

Andere CAS-Nummern |

21967-41-9 |

Physikalische Beschreibung |

Solid |

Piktogramme |

Irritant |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>2 years if stored properly |

Löslichkeit |

Soluble in DMSO. |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

7-D-glucuronic acid-5,6-dihydroxy-flavone 7-D-glucuronic acid-5,6-dihydroxyflavone baicalin |

Herkunft des Produkts |

United States |

Baicalin Biosynthesis and Biotransformation Pathways

Elucidation of Baicalin Biosynthesis Pathways in Scutellaria baicalensis Georgi

The biosynthesis of baicalin in S. baicalensis is understood to proceed through a modified phenylpropanoid pathway, leading to the production of 4'-deoxyflavones. This pathway involves a series of enzymatic reactions that convert primary metabolites into the flavonoid scaffold, which is subsequently modified to yield baicalein (B1667712) and then baicalin. mdpi.comfrontiersin.orgnih.gov

Phenylpropanoid Pathway Intermediates and Enzyme Activities

The phenylpropanoid pathway serves as the initial module for flavonoid biosynthesis, providing the necessary precursors. uni-halle.demdpi.com In S. baicalensis, key enzymes catalyze sequential reactions to form the flavonoid backbone. researchgate.netmdpi.complos.org

Phenylalanine ammonia-lyase (PAL) is the first committed enzyme in the phenylpropanoid pathway, catalyzing the deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comthescipub.compeerj.com This reaction is a crucial step linking primary metabolism to the biosynthesis of various secondary metabolites, including flavonoids. mdpi.comthescipub.com In S. baicalensis, multiple isoforms of PAL have been identified, such as SbPAL1, SbPAL2, and SbPAL3. nih.gov Studies have shown that the expression levels and activity of PAL are correlated with flavonoid accumulation, including baicalin. ajol.infostmarys-ca.edu For instance, heat stress has been observed to decrease both baicalin content and PAL activity in S. baicalensis cells. ajol.info Conversely, appropriate drought stress can enhance baicalin accumulation by stimulating the expression and activities of key enzymes like PAL. stmarys-ca.edu Tissue-specific expression analysis revealed that SbPAL1, SbPAL2, and SbPAL3 exhibit differential expression patterns, with highest levels found in stems, leaves, and roots, respectively. nih.gov

Following the action of PAL, trans-cinnamic acid is hydroxylated at the para position by cinnamate-4-hydroxylase (C4H) to form p-coumaric acid. mdpi.commdpi.compeerj.com C4H is a cytochrome P450 monooxygenase playing a pivotal role in directing carbon flux into the phenylpropanoid pathway. uni-halle.demdpi.com Subsequently, 4-coumarate:Coenzyme A ligase (4CL) activates p-coumaric acid by catalyzing the formation of p-coumaroyl-CoA. mdpi.commdpi.compeerj.com This activated form is a key intermediate for the biosynthesis of various phenylpropanoids, including flavonoids. uni-halle.de Both C4H and 4CL are essential enzymes upstream of flavonoid biosynthesis. mdpi.comstmarys-ca.edu Overexpression of SbC4H and Sb4CL in S. baicalensis hairy roots has been shown to enhance the transcript levels of these genes and significantly increase flavone (B191248) content. nih.gov Research indicates that the expression patterns and activities of C4H and 4CL are consistent with baicalin accumulation under certain stress conditions, such as mild drought. stmarys-ca.edu Subcellular localization studies have indicated that SbC4H localizes to the endoplasmic reticulum. thescipub.com

Chalcone (B49325) Synthase (CHS) is a key enzyme in the flavonoid pathway, catalyzing the condensation of one molecule of p-coumaroyl-CoA (or cinnamoyl-CoA in the root-specific pathway) with three molecules of malonyl-CoA to form a chalcone. mdpi.comfrontiersin.orgnih.govmdpi.com In S. baicalensis, different isoforms of CHS exist, with SbCHS-2 being specifically involved in the biosynthesis of root-specific flavones like baicalin by producing pinocembrin (B1678385) chalcone. frontiersin.orgnih.gov Chalcone Isomerase (CHI) then catalyzes the stereospecific isomerization of the chalcone into a flavanone (B1672756). mdpi.comfrontiersin.orgnih.govmdpi.com In the root-specific pathway, CHI acts on pinocembrin chalcone to form pinocembrin. frontiersin.orgnih.gov Overexpression of SbCHI in S. baicalensis hairy roots has been shown to enhance the production of baicalein and baicalin. nih.gov Tissue-specific expression analysis indicated that SbCHI expression is highest in roots. nih.gov

The root-specific pathway for baicalin biosynthesis diverges from the classic pathway after the formation of cinnamic acid. In this pathway, cinnamic acid is activated by cinnamate-CoA ligase-like 7 (CLL-7) to form cinnamoyl CoA, which is then condensed with malonyl CoA by a specific CHS isoform (CHS-2) and isomerized by CHI to form pinocembrin. mdpi.comfrontiersin.orgnih.gov Pinocembrin is subsequently converted to chrysin (B1683763) by flavone synthase II-2 (FNSII-2). mdpi.comfrontiersin.orgnih.gov Chrysin is then hydroxylated by flavone 6-hydroxylase (F6H) to produce baicalein. mdpi.comfrontiersin.orgnih.gov Finally, baicalein is glucuronidated by UDP-glucuronate: baicalein 7-O-glucuronosyltransferase (UBGAT) to form baicalin. mdpi.comnih.govoup.com

Here is a summary of key enzymes and their roles in the baicalin biosynthesis pathway:

| Enzyme Name | Abbreviation | Role in Baicalin Biosynthesis |

| Phenylalanine Ammonia-Lyase | PAL | Catalyzes deamination of L-phenylalanine to trans-cinnamic acid. mdpi.comthescipub.compeerj.com |

| Cinnamate-4-Hydroxylase | C4H | Hydroxylates trans-cinnamic acid to p-coumaric acid (in classic pathway). mdpi.commdpi.compeerj.com |

| 4-Coumarate:Coenzyme A Ligase | 4CL | Activates p-coumaric acid to p-coumaroyl-CoA (in classic pathway). mdpi.commdpi.compeerj.com |

| Cinnamate-CoA Ligase-Like 7 | CLL-7 | Activates cinnamic acid to cinnamoyl CoA (in root-specific pathway). mdpi.comfrontiersin.orgnih.gov |

| Chalcone Synthase | CHS | Catalyzes condensation of acyl-CoA with malonyl-CoA. mdpi.comfrontiersin.orgnih.govmdpi.com (SbCHS-2 involved in RSF) |

| Chalcone Isomerase | CHI | Isomerizes chalcone to flavanone. mdpi.comfrontiersin.orgnih.govmdpi.com |

| Flavone Synthase II-2 | FNSII-2 | Converts pinocembrin to chrysin. mdpi.comfrontiersin.orgnih.gov |

| Flavone 6-Hydroxylase | F6H | Hydroxylates chrysin to baicalein. mdpi.comfrontiersin.orgnih.gov (SbF6H also known as SbCYP82D1.1) nih.govsippe.ac.cn |

| UDP-glucuronate: baicalein 7-O-glucuronosyltransferase | UBGAT | Glucuronidates baicalein to baicalin. mdpi.comnih.govoup.com |

Genetic Regulation of Baicalin Biosynthesis

The biosynthesis of baicalin is tightly regulated at the genetic level, involving various transcription factors that modulate the expression of the genes encoding biosynthetic enzymes. mdpi.comoup.comfrontiersin.org

Transcription factors (TFs) play a crucial role in controlling plant growth, development, and responses to stress by regulating target gene expression. oup.com In S. baicalensis, several transcription factor families are implicated in the regulation of flavonoid biosynthesis, including MYB, WRKY, and bHLH proteins. researchgate.netoup.comnih.govnih.govmdpi.comresearchgate.net

R2R3-MYB transcription factors constitute a large subfamily in plants and are known to regulate secondary metabolite biosynthesis. oup.comnih.govoup.com Studies in S. baicalensis have identified R2R3-MYB proteins involved in flavonoid metabolism. researchgate.netnih.gov For instance, SbMYB12, an R2R3-MYB TF, has been shown to positively regulate baicalin biosynthesis. mdpi.comnih.gov Experimental evidence indicates that SbMYB12 acts as a transcriptional activator that binds to the promoters of genes like SbCCL7-4, SbCHI-2, and SbF6H-1, thereby activating their expression and promoting the accumulation of baicalin. mdpi.comnih.govresearchgate.net Another MYB transcription factor, SbMYB3, has been demonstrated to positively regulate root-specific flavone biosynthesis by directly activating the expression of SbFNSII-2. oup.com Overexpression of SbMYB3 enhanced the content of baicalein and baicalin, while its knockdown or knockout reduced their biosynthesis. oup.com

WRKY transcription factors are another family known to regulate biosynthetic pathways for various bioactive compounds. nih.gov In S. baicalensis, WRKY TFs are associated with flavonoid accumulation. nih.gov Research suggests that SbWRKY75 and SbWRKY41 are involved in the jasmonic acid-mediated regulation of baicalin biosynthesis. frontiersin.orgnih.gov SbWRKY75 has been shown to directly regulate the expression of SbCLL-7, while SbWRKY41 directly regulates the expression of SbF6H and SbUGT, thus influencing baicalin biosynthesis. frontiersin.orgnih.gov Overexpression of SbWRKY75 resulted in an increase in baicalin content. frontiersin.orgnih.gov

The bHLH (basic Helix-Loop-Helix) gene family also plays a critical role in regulating internal plant responses, including those related to secondary metabolism. researchgate.netresearchgate.net Studies are exploring the role of bHLH genes in S. baicalensis and their potential involvement in regulating baicalin biosynthesis, particularly under stress conditions like drought. researchgate.net Transcriptomic analyses have identified bHLH genes potentially involved in this process. researchgate.net

These transcription factors, through their intricate regulatory networks, fine-tune the expression of the structural genes encoding the enzymes of the baicalin biosynthetic pathway, thereby controlling the production and accumulation of baicalin in S. baicalensis.

Here is a table summarizing some identified transcription factors and their roles:

| Transcription Factor Family | Example TF | Role in Baicalin Biosynthesis |

| R2R3-MYB | SbMYB12 | Positive regulator; activates SbCCL7-4, SbCHI-2, and SbF6H-1 expression. mdpi.comnih.govresearchgate.net |

| R2R3-MYB | SbMYB3 | Positive regulator of root-specific flavones; activates SbFNSII-2 expression. oup.com |

| WRKY | SbWRKY75 | Regulates SbCLL-7 expression, involved in JA-mediated baicalin biosynthesis. frontiersin.orgnih.gov |

| WRKY | SbWRKY41 | Regulates SbF6H and SbUGT expression, involved in JA-mediated baicalin biosynthesis. frontiersin.orgnih.gov |

| bHLH | - | Potentially involved in regulating baicalin biosynthesis, particularly under drought stress. researchgate.net |

Genomic and Transcriptomic Approaches in Pathway Elucidation

Genomic and transcriptomic analyses have been instrumental in identifying the genes and enzymes involved in baicalin biosynthesis in Scutellaria baicalensis. Comparative transcriptome analysis has identified key genes and transcription factors (TFs) correlated with flavonoid synthesis. mdpi.com For instance, studies have identified 56 key genes from the flavonoid synthesis pathway in different tissues of S. baicalensis. mdpi.com Weighted gene correlation network analysis has revealed modules of genes positively correlated with baicalin and baicalein accumulation. mdpi.com Fourteen structural genes and 241 transcription factors have been found to be associated with these compounds, with 13 structural genes and 21 TFs showing high correlation. mdpi.com Transcriptome analysis of S. baicalensis roots under treatments like methyl jasmonate (MeJA) has helped establish co-regulated gene networks linked to baicalin biosynthesis and identify TF genes and regulatory pathways involved. nih.gov

Environmental and Hormonal Influences on Baicalin Accumulation

The accumulation of baicalin in Scutellaria baicalensis is influenced by various environmental and hormonal factors. plos.orgnih.govresearchgate.net

Impact of Abiotic Stress (e.g., Drought) on Enzyme Expression and Metabolite Levels

Abiotic stress, such as drought, can significantly impact baicalin accumulation. Moderate drought stress has been shown to enhance the synthesis and accumulation of secondary metabolites, including baicalin, in medicinal herbs. mdpi.comresearchgate.net Under moderate drought conditions, baicalin initiates secondary metabolic pathways and promotes flavonoid accumulation. mdpi.com Studies have shown that mild drought stress can lead to a significant increase in baicalin content, while severe drought stress can cause a decrease. mdpi.comfrontiersin.org This is often correlated with the expression levels and activities of key enzymes in the baicalin biosynthesis pathway, such as Phenylalanine ammonialyase (PAL), Cinnamate-4-Hydroxylase (C4H), 4-Coumarate:Coenzyme A Ligase (4CL), and Chalcone Synthase (CHS). researchgate.netfrontiersin.org Appropriate drought treatment can result in increased gene expression of these enzymes, while over-treatment can lead to decreased expression. frontiersin.org

Table 1: Effect of Drought Stress on Baicalin and Baicalein Content

| Drought Treatment | Baicalin Content (% Change vs Control) | Baicalein Content (% Change vs Control) | Source |

| Mild Drought | +26.42% | +26.00% (1.26 times higher) | mdpi.com |

| Severe Drought | -22.88% | -23.00% (0.77 times lower) | mdpi.com |

| 5% PEG6000 | +68.72% | +20.44% | frontiersin.orgmdpi.com |

| 10% PEG6000 | +68.72% | +20.44% | frontiersin.org |

| 15% PEG6000 | +35.86% | +11.22% | frontiersin.org |

Note: Data compiled from multiple sources with potentially different experimental conditions.

Ecological factors such as temperature and latitude also play a role, with baicalin content generally showing a negative correlation with latitude and a positive correlation with temperature. nih.govd-nb.info

Phytohormone Metabolism (e.g., Gibberellins (B7789140), Indoleacetic Acid) and Flavonoid Content

Phytohormones, including gibberellins and indoleacetic acid, can influence flavonoid content. Flavonoid compounds have been shown to modulate the transport of the phytohormone auxin. plos.org Plant stress hormones like jasmonic acid (JA) and its derivatives play key roles in regulating flavonoid biosynthesis. nih.govnih.gov Studies on Arabidopsis have shown that JA regulates anthocyanin biosynthesis through the activation of transcription factors. nih.gov While the precise mechanisms by which gibberellins and indoleacetic acid directly regulate baicalin biosynthesis are still being elucidated, their broader roles in plant growth, development, and stress responses suggest potential indirect influences on secondary metabolite production.

Biotransformation of Baicalin in Biological Systems

Baicalin undergoes significant biotransformation in biological systems, particularly after oral administration. wjgnet.comresearchgate.net

Metabolism to Baicalein via β-Glucuronidase Activity

A primary biotransformation pathway for baicalin is its hydrolysis to baicalein, its aglycone form. mdpi.commdpi.comwjgnet.comresearchgate.net This conversion is largely mediated by β-glucuronidase enzymes. mdpi.commdpi.comwjgnet.comresearchgate.net Beta-glucuronidases (GUSs) are hydrolytic enzymes that play a crucial role in the hydrolysis of glucuronide compounds like baicalin. mdpi.com While endogenous GUS from the glycoside hydrolase 79 family is involved in baicalein biosynthesis in S. baicalensis, microbial β-glucuronidases, particularly those produced by intestinal microbiota, are key in the metabolism of orally administered baicalin in the gastrointestinal tract. mdpi.commdpi.combiomolther.orgfrontiersin.org

Role of Intestinal Microbiota in Baicalin Hydrolysis and Bioavailability

The intestinal microbiota plays a critical role in the hydrolysis of baicalin to baicalein, significantly impacting its bioavailability. mdpi.commdpi.comresearchgate.netmdpi.comnih.govmdpi.com Orally administered baicalin is readily metabolized to baicalein by β-glucuronidase produced by intestinal bacteria, such as E. coli. mdpi.commdpi.comnih.gov This metabolic process is considered a critical step for the absorption of baicalein. mdpi.comnih.gov Baicalin is poorly absorbed in the small and large intestines, whereas baicalein is absorbed more effectively throughout the gastrointestinal tract due to its higher lipid solubility and membrane permeability. researchgate.netmdpi.com The hydrolysis of baicalin by gut microbiota enhances the bioavailability of the more readily absorbed baicalein. mdpi.commdpi.com Studies have shown that antibiotic treatment, which alters intestinal microbiota composition and reduces β-glucuronidase activity, can significantly decrease the bioavailability of baicalin. biomolther.orgnih.gov

Table 2: Impact of Intestinal Microbiota on Baicalin Bioavailability in Rats

| Treatment Group | Absolute Bioavailability of Parent Baicalin (%) (based on AUC of parent) | Absolute Bioavailability of Total Baicalein (%) (based on AUC of total baicalein after hydrolysis) | Source |

| Normal Rats | 2.2% | 28.0% | nih.gov |

| Antibiotic-Pretreated Rats | 1.5% | 7.7% | nih.gov |

Note: Data from a study in rats nih.gov. AUC refers to Area Under the Curve.

Once absorbed, baicalein can be further metabolized, including being reconverted to baicalin or other conjugates by host phase II enzymes like UDP-glucuronosyltransferase (UGT) in the intestine and liver. mdpi.commdpi.comwjgnet.comresearchgate.net This interconversion between baicalin and baicalein contributes to their complex pharmacokinetic behavior. mdpi.com

Cytochrome P450 (CYP) Enzyme Interactions and Downstream Signaling in Metabolism

Cytochrome P450 (CYP) enzymes play a critical role in the metabolism of many drugs and xenobiotics, and interactions between natural compounds like baicalin and CYP enzymes can lead to significant herb-drug interactions. biomolther.orgmdpi.comnih.govplos.orgpsu.edu Research indicates that baicalin and its aglycone baicalein can modulate the activity and expression of various CYP isoforms. biomolther.orgmdpi.comnih.govmdpi.complos.orgpsu.eduscispace.com

Studies have shown that baicalin can inhibit the activity of certain CYP enzymes in vitro and in vivo. For instance, baicalin has been reported to inhibit CYP3A activity in rat liver microsomes in a concentration-dependent manner. mdpi.com This inhibition can affect the pharmacokinetics of drugs metabolized by CYP3A, such as nifedipine (B1678770) and midazolam. mdpi.comnih.gov In rats, baicalin significantly increased the area under the plasma concentration-time curve (AUC) of cyclosporine, a substrate of both P-gp and CYP3A4, suggesting inhibition of its metabolism. mdpi.com Multiple doses of baicalin have been shown to decrease the expression and activity of hepatic CYP3A in rats, leading to reduced metabolism of midazolam. nih.gov Baicalin competitively inhibited midazolam metabolism in rat liver microsomes. nih.gov

Baicalin has also demonstrated inhibitory effects on other CYP isoforms. In rat liver microsomes, baicalin inhibited the activities of EROD (ethoxyresorufin O-deethylase), MROD (methoxyresorufin O-demethylase), and BROD (benzyloxyresorufin O-debenzylase), which are indicative of CYP1A, CYP2D, and CYP2B activities, respectively. biomolther.orgnih.gov The half maximal inhibitory concentration (IC50) values varied depending on the specific enzyme. biomolther.orgnih.gov

Conversely, some studies suggest that baicalin might also induce certain CYP enzymes. One study indicated that daily administration of baicalin induced CYP2B6 in human subjects. nih.gov Another study in mice showed that baicalin treatment increased liver microsomal cytochrome P450 levels and selectively induced CYP1A1, CYP2B1, and CYP2C11 isoforms. scispace.com

The interaction of baicalin with CYP enzymes can influence downstream signaling pathways involved in metabolism. For example, by affecting the metabolism of other compounds, baicalin can indirectly impact pathways regulated by those compounds or their metabolites. While direct downstream signaling specifically linked to baicalin-CYP interactions in metabolism is an area requiring further detailed research, the modulation of CYP activity by baicalin can significantly alter the metabolic fate of various substrates, thereby influencing downstream metabolic processes and cellular responses.

Furthermore, baicalin has been shown to directly influence various signaling pathways related to metabolism, independent of its direct CYP interactions. For instance, baicalin can activate the AMPK signaling pathway, which plays a crucial role in regulating energy balance and metabolism, including glucose and lipid metabolism. uvigo.esworldscientific.com Studies have demonstrated that baicalin can improve insulin (B600854) resistance and regulate hepatic glucose metabolism by activating the IRS/PI3K/Akt insulin signaling pathway and influencing GLUT4 translocation. mdpi.comuvigo.es Baicalin has also been reported to modulate inflammatory signaling pathways such as NF-κB and MAPK, which are often intertwined with metabolic dysregulation. wjgnet.comnih.govmdpi.com

Here is a summary of some research findings on baicalin's interaction with CYP enzymes:

| CYP Enzyme | Species | Effect | Study Type | Key Finding | Citation |

| CYP3A | Rat | Inhibition | In vitro & In vivo | Increased AUC of cyclosporine; decreased hepatic CYP3A expression and activity | mdpi.comnih.gov |

| CYP3A4 | Human | Inhibition | In vitro | Inhibited activity in liver microsomes | tandfonline.comif-pan.krakow.pl |

| CYP1A2 | Rat | Inhibition | In vitro | Inhibited EROD activity in liver microsomes | biomolther.orgnih.gov |

| CYP2E1 | Rat | Inhibition | In vitro & In vivo | Inhibited metabolism of chlorzoxazone; competitive inhibition | mdpi.complos.org |

| CYP2D | Rat | Inhibition | In vitro | Inhibited MROD activity in rat liver microsomes | biomolther.orgnih.gov |

| CYP2B | Rat | Inhibition | In vitro | Inhibited BROD activity in rat liver microsomes | biomolther.orgnih.gov |

| CYP2B6 | Human | Induction | In vivo | Induced CYP2B6 activity | nih.gov |

| CYP1A1 | Mouse | Induction | In vivo | Increased liver microsomal CYP1A1 | scispace.com |

| CYP2B1 | Mouse | Induction | In vivo | Increased liver microsomal CYP2B1 | scispace.com |

| CYP2C11 | Mouse | Induction | In vivo | Increased liver microsomal CYP2C11 | scispace.com |

Interactive table:

Molecular Mechanisms of Baicalin S Biological Activities

Fundamental Cellular and Subcellular Targets

Baicalin's influence on cellular behavior stems from its capacity to interact with and modulate key components of intracellular signaling, mitochondrial function, and protein activity. These interactions form the basis of its broad spectrum of biological activities.

Regulation of Cellular Signaling Cascades

Baicalin has been shown to modulate several critical cellular signaling cascades, thereby influencing cell proliferation, survival, and apoptosis. nih.gov Among the most notable are the Mitogen-Activated Protein Kinase (MAPK) and the Phosphoinositide 3-Kinase (PI3K)/Akt pathways.

The MAPK pathways, which include the extracellular signal-regulated kinase 1/2 (ERK1/2), c-Jun N-terminal kinase (JNK), and p38 MAPK, are crucial in transducing extracellular signals to cellular responses. mdpi.com Research indicates that baicalin can suppress the phosphorylation of ERK, JNK, and p38 in various cellular models, thereby inhibiting inflammatory responses. nih.gov For instance, in lipopolysaccharide (LPS)-stimulated BV-2 microglia, baicalin was found to inhibit the phosphorylation of p38, ERK, and JNK in a dose-dependent manner.

The PI3K/Akt signaling pathway is another central regulator of cell growth, proliferation, and survival. Baicalin has been demonstrated to inhibit this pathway, leading to anti-tumor effects in several cancer cell lines. It achieves this by decreasing the phosphorylation of Akt and the mammalian target of rapamycin (B549165) (mTOR), a downstream effector of Akt. This inhibition of the PI3K/Akt/mTOR pathway can induce apoptosis and cell cycle arrest in cancer cells.

| Signaling Pathway | Key Proteins Modulated by Baicalin | Observed Effect |

| MAPK | ERK1/2, JNK, p38 | Inhibition of phosphorylation |

| PI3K/Akt | Akt, mTOR | Downregulation of phosphorylation |

Modulation of Mitochondrial Dynamics and Function

Mitochondria are dynamic organelles that play a central role in cellular energy metabolism, reactive oxygen species (ROS) production, and apoptosis. Baicalin has been shown to protect and modulate mitochondrial function and dynamics. In macrophages, baicalin treatment led to an increase in mitochondrial mass and the expression of factors that regulate mitochondrial fission and fusion. It also improved mitochondrial membrane potential and ATP levels.

Furthermore, baicalin can promote mitochondrial biogenesis through a Drp1-dependent mechanism. In the context of Mycoplasma gallisepticum infection in chickens, baicalin was found to restore the balance of mitochondrial dynamics by regulating the expression of genes related to mitochondrial fusion (Mfn1, Mfn2, Opa1) and fission (Drp1, Mff). This restoration of mitochondrial dynamics helps to prevent oxidative stress and apoptosis.

| Mitochondrial Process | Key Molecules/Genes Affected by Baicalin | Observed Effect |

| Dynamics | Drp1, Mff, Mfn1, Mfn2, Opa1 | Regulation of fission and fusion gene expression |

| Function | Mitochondrial membrane potential, ATP levels | Improvement |

| Biogenesis | Drp1 | Induction |

Interaction with ATP-Binding and ATPase Activity Proteins (e.g., HSP70, HSP90)

Chemical proteomics studies have identified that baicalin interacts with several ATP-binding and ATPase activity proteins, including heat shock proteins (HSPs) such as HSP70 and HSP90. These proteins are crucial for protein folding, stability, and degradation, and are involved in numerous signaling pathways.

The interaction of baicalin with HSP70 and HSP90 is significant as these chaperones are involved in the regulation of signaling pathways such as the PKR (protein kinase R) and PI3K/Akt pathways. By binding to these HSPs, baicalin can modulate their function, which in turn contributes to its antiviral, anti-inflammatory, and anticancer activities. For example, the involvement of baicalin-binding proteins, including HSPs, in the PI3K/AKT signaling pathway likely contributes to its anticancer activity.

| Protein Target | Class | Associated Signaling Pathways | Implied Biological Activity |

| HSP70 | ATP-binding/ATPase | PKR, PI3K/Akt | Antiviral, Anti-inflammatory, Anticancer |

| HSP90 | ATP-binding/ATPase | PKR, PI3K/Akt | Antiviral, Anti-inflammatory, Anticancer |

Direct Molecular Target Identification (e.g., Carnitine Palmitoyl-Transferase 1, CPT1)

Quantitative chemoproteomic profiling has successfully identified Carnitine Palmitoyl-Transferase 1 (CPT1) as a direct molecular target of baicalin. CPT1 is the rate-limiting enzyme in the mitochondrial fatty acid β-oxidation (FAO) pathway.

Research has shown that baicalin acts as a natural allosteric activator of hepatic CPT1. By directly binding to and activating CPT1, baicalin accelerates the transport of fatty acids into the mitochondria for oxidation. This mechanism is responsible for baicalin's ability to ameliorate diet-induced obesity and hepatic steatosis. The activation of CPT1 by baicalin is isoform-selective and leads to a significant reduction in lipid accumulation.

Regulation of Inflammatory Pathways

Inflammation is a complex biological response, and its dysregulation is implicated in numerous diseases. Baicalin exerts potent anti-inflammatory effects by modulating key signaling molecules and pathways involved in the inflammatory process.

Modulation of Inflammatory Signaling Molecules: NF-κB, MAPK (ERK1/2, p38 MAPK), STING, NLRP3 Inflammasome, TLRs (TLR4)

Baicalin's anti-inflammatory properties are mediated through its interaction with a range of inflammatory signaling molecules.

NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells): The NF-κB signaling pathway is a central mediator of inflammation. Baicalin has been shown to suppress the activation of NF-κB. It can inhibit the phosphorylation of IκBα, which leads to the retention of NF-κB in the cytoplasm and prevents its translocation to the nucleus, thereby downregulating the expression of pro-inflammatory genes.

MAPK (Mitogen-Activated Protein Kinases): As mentioned earlier, baicalin inhibits the phosphorylation of ERK1/2 and p38 MAPK in inflammatory contexts. This inhibition of MAPK signaling contributes to its anti-inflammatory effects by reducing the production of inflammatory mediators. nih.gov

STING (Stimulator of Interferon Genes): Baicalin has been identified as a modulator of the STING signaling pathway, which is involved in the innate immune response to cyclic dinucleotides from pathogens and damaged cells. Its modulation of this pathway is part of its broader anti-inflammatory action. mdpi.com

NLRP3 (NLR Family Pyrin Domain Containing 3) Inflammasome: The NLRP3 inflammasome is a multiprotein complex that triggers the activation of caspase-1 and the release of pro-inflammatory cytokines IL-1β and IL-18. Baicalin has been found to inhibit the activation of the NLRP3 inflammasome. This inhibition reduces the production of IL-1β and IL-18, thereby ameliorating inflammatory conditions such as atherosclerosis.

TLRs (Toll-like Receptors), specifically TLR4: TLR4 is a key receptor that recognizes lipopolysaccharide (LPS) from Gram-negative bacteria and initiates an inflammatory response. Baicalin can block the TLR4/NF-κB signaling pathway. It has been shown to down-regulate the expression of TLR4, which in turn inhibits the activation of NF-κB and the subsequent production of pro-inflammatory cytokines.

| Inflammatory Pathway/Molecule | Effect of Baicalin | Downstream Consequences |

| NF-κB | Inhibition of activation | Decreased expression of pro-inflammatory genes |

| MAPK (ERK1/2, p38) | Inhibition of phosphorylation | Reduced production of inflammatory mediators |

| STING | Modulation | Contribution to anti-inflammatory effects |

| NLRP3 Inflammasome | Inhibition of activation | Reduced production of IL-1β and IL-18 |

| TLR4 | Downregulation of expression and signaling | Blockade of NF-κB activation |

Downregulation of Pro-inflammatory Cytokines and Mediators

Baicalin exerts significant anti-inflammatory effects by inhibiting the production and expression of various pro-inflammatory cytokines and mediators. Research has demonstrated its ability to suppress key molecules involved in the inflammatory cascade, including interleukin-6 (IL-6), interleukin-1β (IL-1β), tumor necrosis factor-alpha (TNF-α), cyclooxygenase-2 (COX-2), inducible nitric oxide synthase (iNOS), and prostaglandin (B15479496) E2 (PGE2).

Studies have shown that in various animal models, baicalin can considerably decrease the levels of pro-inflammatory cytokines IL-1β, IL-6, and TNF-α. nih.gov For instance, in rats with 2,4,6-trinitrobenzesulfonic acid (TNBS)-induced ulcerative colitis, baicalin administration downregulated the expression of TNF-α and IL-6, which was associated with the inhibition of the TLR4/NF-κB signaling pathway. mdpi.com Similarly, baicalin treatment has been found to reduce the expression levels of IL-1β, IL-6, and TNF-α in lung tissue by regulating the p38 MAPK signaling pathway. mdpi.com The anti-inflammatory action of baicalin is largely mediated by suppressing critical signaling pathways like the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway. mdpi.com By inhibiting this pathway, baicalin effectively downregulates the expression of inflammation-related factors. mdpi.com

Furthermore, baicalin has been shown to inhibit the production of other inflammatory mediators such as iNOS and COX-2. mdpi.com The aglycone of baicalin, baicalein (B1667712), has also been reported to reduce myocardial inflammatory responses through the suppression of iNOS. nih.gov Baicalin's ability to modulate these pro-inflammatory molecules underscores its potential as a regulator of inflammatory processes.

Key Pro-inflammatory Molecules Downregulated by Baicalin

| Molecule | Primary Function in Inflammation | Observed Effect of Baicalin |

|---|---|---|

| TNF-α | A major cytokine that drives systemic inflammation. | Significantly decreased levels. nih.govmdpi.comfrontiersin.org |

| IL-6 | A cytokine involved in both acute and chronic inflammation. | Significantly decreased levels. nih.govmdpi.comfrontiersin.org |

| IL-1β | A potent pro-inflammatory cytokine that mediates a wide range of immune responses. | Significantly decreased levels. nih.govmdpi.comfrontiersin.org |

| COX-2 | An enzyme responsible for the synthesis of prostaglandins, which mediate inflammation and pain. | Inhibited expression. mdpi.com |

| iNOS | An enzyme that produces nitric oxide, a mediator of inflammation and vasodilation. | Inhibited expression. mdpi.com |

| PGE2 | A principal mediator of inflammation, fever, and pain. | Reduced production (Inferred from COX-2 inhibition). |

Effects on Immune Cell Phenotypes and Activities

Baicalin's immunomodulatory functions extend to its influence on the phenotypes and activities of various immune cells, most notably macrophages and T cells. This modulation plays a crucial role in its anti-inflammatory effects.

One of the key mechanisms is the regulation of macrophage polarization. Macrophages can exist in different functional states, with M1 macrophages being pro-inflammatory and M2 macrophages being anti-inflammatory and involved in tissue repair. Baicalin has been reported to attenuate inflammatory responses by promoting the polarization of M1 macrophages towards the M2 phenotype. mdpi.com For example, in a dextran (B179266) sodium sulfate (B86663) (DSS)-induced ulcerative colitis model, baicalin was found to modulate this polarization shift. mdpi.com Baicalin has also been shown to encourage M2 macrophage polarization by increasing the expression of the Mer Tyrosine Kinase (MERTK) receptor. researchgate.net

In addition to its effects on macrophages, baicalin also modulates T cell activity. T cells, particularly regulatory T cells (Tregs), are critical for maintaining immune tolerance and suppressing excessive immune responses. Research has indicated that baicalin can promote the proliferation and viability of Treg cells. mdpi.com This enhancement of Treg function is associated with an increased expression of the anti-inflammatory cytokines transforming growth factor-beta (TGF-β) and interleukin-10 (IL-10), which contributes to the immunomodulatory effects of baicalin. mdpi.com

Control of Endothelial Cell Adhesion Molecule Expression

The adhesion of leukocytes to the vascular endothelium is a critical step in the inflammatory process, mediated by endothelial cell adhesion molecules. Baicalin has been shown to control the expression of these molecules, thereby limiting leukocyte recruitment to sites of inflammation. nih.gov

Key adhesion molecules regulated by baicalin include Vascular Cell Adhesion Molecule-1 (VCAM-1), Intercellular Adhesion Molecule-1 (ICAM-1), and E-selectin. nih.gov The expression of these molecules on the endothelial surface is largely controlled by the NF-κB signaling pathway. As baicalin is a known inhibitor of NF-κB, it can effectively suppress the transcription of these target genes. nih.gov By downregulating the expression of VCAM-1, ICAM-1, and E-selectin, baicalin reduces the ability of leukocytes to adhere to and migrate across the endothelial barrier, thus dampening the inflammatory response. nih.gov

Mechanisms of Antioxidant and Oxidative Stress Regulation

Reactive Oxygen Species (ROS) Scavenging Properties

Baicalin possesses potent antioxidant properties, a significant part of which is attributed to its ability to directly scavenge reactive oxygen species (ROS). nih.govresearchgate.net ROS, such as superoxide (B77818) anions (·O2−) and hydroxyl radicals (·OH), are highly reactive molecules that can cause damage to cells and tissues when produced in excess, a condition known as oxidative stress. mdpi.com

Modulation of Antioxidant Defense Systems: Nrf2/Keap1 Pathway, Heme Oxygenase-1 (HO-1)

Beyond direct ROS scavenging, baicalin enhances the cell's own antioxidant defense systems, primarily through the modulation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)/Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. mdpi.comfrontiersin.org The Nrf2 pathway is a master regulator of the antioxidant response, controlling the expression of a wide array of cytoprotective genes. frontiersin.orgnih.gov

Under normal conditions, Nrf2 is bound to Keap1 in the cytoplasm, which facilitates its degradation. nih.gov In the presence of oxidative stress or inducers like baicalin, Nrf2 is released from Keap1 and translocates to the nucleus. nih.govspandidos-publications.com Once in the nucleus, Nrf2 binds to the antioxidant response element (ARE) in the promoter region of target genes, initiating their transcription. nih.gov

A key downstream target of the Nrf2 pathway is Heme Oxygenase-1 (HO-1), an enzyme with potent antioxidant and anti-inflammatory properties. frontiersin.orgmdpi.com Baicalin treatment has been shown to activate the Nrf2/HO-1 pathway, leading to increased expression of Nrf2 and HO-1. frontiersin.orgnih.gov This upregulation of HO-1 and other Nrf2-dependent antioxidant enzymes, such as quinone oxidoreductase-1 (NQO-1), enhances the cell's capacity to neutralize ROS and protect against oxidative damage. spandidos-publications.comnih.gov This mechanism has been observed in various cell types, including intestinal epithelial cells and Schwann cells, where baicalin's activation of the Nrf2 pathway alleviates oxidative stress. nih.govnih.gov

Bidirectional Regulation of ROS Generation in Cellular Contexts

The effect of baicalin and its aglycone, baicalein, on ROS generation can be bidirectional, depending on the cellular context and concentration. While it is widely recognized for its antioxidant and ROS-scavenging properties in normal or oxidatively stressed cells, under certain conditions, particularly in cancer cells, it can act as a pro-oxidant, leading to an increase in intracellular ROS levels. mdpi.comnih.gov

In most physiological and pathological inflammatory or ischemic conditions, baicalin functions as an antioxidant, reducing ROS levels and protecting cells from oxidative damage. mdpi.comnih.gov It achieves this by directly scavenging free radicals and by upregulating endogenous antioxidant systems like the Nrf2 pathway. frontiersin.orgmdpi.com

Conversely, in some cancer cell lines, baicalein has been shown to induce an increase in ROS production. nih.gov This elevated ROS can lead to DNA damage and trigger signaling pathways that result in cell cycle arrest, typically at the G2/M phase, and apoptosis. nih.gov This pro-oxidant activity is considered a key mechanism for the anti-tumor effects of baicalein. For example, in highly invasive ovarian cancer cells, baicalein-induced G2/M phase arrest was associated with increased ROS production, subsequent DNA damage, and activation of the CHK2 protein. nih.gov This context-dependent regulation highlights the complexity of baicalin's pharmacological actions, functioning as a protective antioxidant in healthy tissues while potentially exerting therapeutic pro-oxidant effects in malignant cells.

Inhibition of Ferroptosis Pathway

Baicalin has been identified as a modulator of ferroptosis, a form of iron-dependent regulated cell death characterized by the accumulation of lipid peroxides. In specific pathological contexts, such as intracerebral hemorrhage and endometriosis, baicalin exerts a protective effect by inhibiting ferroptosis. nih.govfrontiersin.org The primary mechanism of this inhibition involves the upregulation of key antioxidant systems. Research has demonstrated that baicalin can enhance the expression of Glutathione (B108866) Peroxidase 4 (GPX4) and Solute Carrier Family 7 Member 11 (SLC7A11). frontiersin.org GPX4 is a crucial enzyme that neutralizes lipid hydroperoxides, while SLC7A11 is a component of the system Xc- cystine/glutamate antiporter, which is essential for the synthesis of glutathione (GSH), a cofactor for GPX4. By bolstering the GPX4 and SLC7A11 levels, baicalin restores the cell's capacity to reduce lipid peroxides, thereby preventing the execution of ferroptotic cell death. frontiersin.org In models of endometriosis, baicalin was shown to inhibit cell death and reduce the production of malondialdehyde (MDA) and lipid peroxides in macrophages, further confirming its anti-ferroptotic activity. nih.gov

Table 1: Baicalin's Mechanisms for Inhibiting Ferroptosis

| Molecular Target | Effect of Baicalin | Consequence | Source |

|---|---|---|---|

| GPX4 | Increased expression | Reduction of lipid peroxides | frontiersin.org |

| SLC7A11 | Increased expression | Enhanced glutathione synthesis | frontiersin.org |

Induction of Cell Death and Cell Cycle Modulation

Baicalin demonstrates significant biological activity through the induction of programmed cell death and the modulation of cell cycle progression in various cell types. These effects are central to its therapeutic potential and are mediated by precise molecular pathways.

Mechanisms of Apoptosis Induction

Baicalin is a known inducer of apoptosis, or programmed cell death, through mechanisms that primarily involve the intrinsic, mitochondria-dependent pathway.

The induction of apoptosis by baicalin is frequently mediated through the mitochondrial pathway. This process begins with the disruption of the mitochondrial membrane potential (ΔΨm). nih.govspandidos-publications.com The loss of ΔΨm leads to the release of cytochrome c from the mitochondria into the cytosol. nih.goviiarjournals.orgnih.gov In the cytosol, cytochrome c associates with Apoptotic Protease Activating Factor 1 (Apaf-1) to form the apoptosome, which then recruits and activates pro-caspase-9. Activated caspase-9, an initiator caspase, subsequently cleaves and activates effector caspases, most notably caspase-3. nih.govnih.gov The activation of caspase-3 is a critical step, as it is responsible for the cleavage of numerous cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis. spandidos-publications.comiiarjournals.org The entire process is caspase-dependent, as the use of a pan-caspase inhibitor can reverse the apoptotic effects induced by baicalin. spandidos-publications.comnih.gov

The integrity of the mitochondrial membrane and the initiation of the intrinsic apoptotic pathway are tightly regulated by the B-cell lymphoma 2 (Bcl-2) family of proteins. Baicalin modulates the delicate balance between pro-apoptotic and anti-apoptotic members of this family. Studies have consistently shown that baicalin treatment leads to the downregulation of anti-apoptotic proteins such as Bcl-2 and Myeloid Cell Leukemia 1 (Mcl-1). nih.govmdpi.comresearchgate.net Concurrently, baicalin upregulates the expression of pro-apoptotic proteins like Bcl-2-associated X protein (Bax). nih.goviiarjournals.orgmdpi.com This shift in protein expression increases the Bax/Bcl-2 ratio, which is a critical determinant for apoptosis induction. nih.goviiarjournals.org An elevated Bax/Bcl-2 ratio promotes the formation of pores in the outer mitochondrial membrane, facilitating the release of cytochrome c and triggering the caspase cascade. The downregulation of Mcl-1, in particular, has been identified as a critical event in baicalin-induced apoptosis in certain cancer cells. nih.gov

Table 2: Baicalin's Modulation of Key Apoptotic Proteins

| Protein Family | Protein | Effect of Baicalin | Functional Role | Source |

|---|---|---|---|---|

| Caspases | Caspase-9 | Activation | Initiator Caspase | nih.gov |

| Caspases | Caspase-3 | Activation | Effector Caspase | nih.govnih.goviiarjournals.org |

| Bcl-2 Family | Bcl-2 | Downregulation | Anti-apoptotic | mdpi.comresearchgate.net |

| Bcl-2 Family | Bax | Upregulation | Pro-apoptotic | nih.goviiarjournals.orgmdpi.com |

Inhibition of Necroptosis

In addition to its effects on apoptosis, baicalin has been shown to inhibit necroptosis, a regulated form of necrosis. nih.gov Necroptosis is primarily controlled by Receptor-Interacting Protein Kinase 3 (RIPK3) and the mixed lineage kinase domain-like protein (MLKL). nih.gov Upon activation, RIPK3 phosphorylates MLKL, leading to the oligomerization of phosphorylated MLKL (p-MLKL). These p-MLKL oligomers then translocate to the plasma membrane, disrupting its integrity and causing cell death. Research has revealed that baicalin can significantly inhibit necroptosis in macrophages. nih.gov The molecular mechanism underlying this inhibition is associated with a reduction in the TSI-induced production of mitochondrial reactive oxygen species and a decrease in the oligomerization of p-MLKL, thereby preventing the final execution step of the necroptotic pathway. nih.gov

Cell Cycle Arrest Mechanisms (e.g., G0/G1 Phase, S-Phase)

Baicalin exerts antiproliferative effects by inducing cell cycle arrest, thereby preventing cells from progressing through the division cycle. The specific phase of arrest can vary depending on the cell type and experimental conditions. Multiple studies have demonstrated that baicalin can cause a significant accumulation of cells in the G0/G1 phase of the cell cycle. researchgate.netresearchgate.net In other cellular contexts, treatment with baicalin has been shown to induce arrest in the S-phase. nih.gov This blockage of cell cycle progression is linked to baicalin's ability to modulate the expression of key cell cycle regulatory proteins. For instance, baicalin treatment has been found to significantly decrease the protein levels of Cyclin-Dependent Kinase 2 (CDK2), Cyclin-Dependent Kinase 4 (CDK4), and Cyclin E2, which are all critical for the G1/S phase transition. frontiersin.org

Table 3: Effect of Baicalin on Cell Cycle Progression

| Cell Line Type | Phase of Arrest | Key Modulated Proteins | Source |

|---|---|---|---|

| Colorectal Cancer Cells (RKO, HCT116) | G1 Phase | - | researchgate.net |

| Human Leukemia Cells (CCRF-CEM) | G0/G1 Phase | - | researchgate.net |

| Human Colon Cancer Cells (HCT116, SW480) | S Phase | - | nih.gov |

Table 4: List of Mentioned Compounds

| Compound Name |

|---|

| Apaf-1 (Apoptotic Protease Activating Factor 1) |

| Baicalin |

| Bax (Bcl-2-associated X protein) |

| Bcl-2 (B-cell lymphoma 2) |

| Caspase-3 |

| Caspase-9 |

| CDK2 (Cyclin-Dependent Kinase 2) |

| CDK4 (Cyclin-Dependent Kinase 4) |

| Cyclin E2 |

| Cytochrome c |

| GPX4 (Glutathione Peroxidase 4) |

| Glutathione |

| Malondialdehyde (MDA) |

| Mcl-1 (Myeloid Cell Leukemia 1) |

| MLKL (Mixed Lineage Kinase Domain-Like Protein) |

| p-MLKL (Phosphorylated MLKL) |

| RIPK3 (Receptor-Interacting Protein Kinase 3) |

Modulation of Cell Proliferation Regulatory Proteins (e.g., p53, p27)

Baicalin exerts significant control over cell proliferation by modulating key regulatory proteins that govern the cell cycle. Its influence is notably observed through the upregulation and activation of tumor suppressor proteins and cyclin-dependent kinase inhibitors (CKIs), such as p53 and p27.

The tumor suppressor protein p53, often termed the "guardian of the genome," plays a critical role in preventing uncontrolled cell division. Research on baicalein, the aglycone of baicalin, demonstrates that it can up-regulate the expression of p53. nih.gov This upregulation is a key part of its anti-proliferative activity, as p53 can halt the cell cycle to allow for DNA repair or initiate apoptosis (programmed cell death) if the damage is irreparable. nih.gov Studies suggest that baicalein may influence cell cycle progression through a p53/Rb signaling axis. nih.gov

Furthermore, baicalin has been shown to enhance the expression of the CKI p27. nih.gov The p27 protein functions by binding to and inhibiting cyclin-CDK complexes, which are essential for the progression of the cell cycle, particularly through the G1/S phase transition. By increasing the levels of p27, baicalin effectively puts a brake on cell cycle progression, thereby inhibiting the proliferation of cells. nih.gov In studies on rat pulmonary arterial smooth muscle cells, baicalin was found to elevate p27 protein levels during hypoxia, contributing to its anti-proliferative effects. nih.gov

| Protein | Effect of Baicalin/Baicalein | Associated Pathway | Outcome |

| p53 | Upregulation | p53/Rb signaling | Cell Cycle Arrest, Apoptosis |

| p27 | Upregulation | Cyclin-CDK inhibition | Cell Cycle Arrest at G1/S |

Anti-Angiogenic and Anti-Metastatic Mechanisms

Baicalin demonstrates potent anti-angiogenic and anti-metastatic properties through a multi-targeted approach, interfering with tumor blood supply, cell transition, and mobility.

Inhibition of Tumor Angiogenesis through Modulation of VEGF, HIF-1α, and CD31

A critical step for tumor growth and metastasis is angiogenesis, the formation of new blood vessels. Baicalin can attenuate this process by targeting key molecules. In the context of cancer, baicalin and its aglycone baicalein have been shown to inhibit Hypoxia-Inducible Factor-1α (HIF-1α). nih.gov HIF-1α is a transcription factor that becomes stabilized under hypoxic (low oxygen) conditions, typical of the tumor microenvironment, and drives the expression of genes involved in angiogenesis, including Vascular Endothelial Growth Factor (VEGF). nih.govnih.gov

Research on baicalein has detailed a mechanism where it directly targets Toll-like receptor 4 (TLR4), which in turn inhibits the TLR4/HIF-1α/VEGF signaling pathway. nih.gov This leads to reduced expression of both HIF-1α and VEGF. nih.gov Consequently, the formation of new blood vessels is suppressed. This anti-angiogenic effect is further evidenced by the reduced expression of CD31 (also known as PECAM-1), a marker for endothelial cells and blood vessel density, in tumor tissues following treatment with baicalein. nih.gov

It is noteworthy that the effect of baicalin on VEGF can be context-dependent. While it inhibits VEGF in cancer models, some studies in the context of ischemic diseases have shown that baicalin can induce VEGF expression through an HIF-1α-independent pathway involving the estrogen-related receptor α (ERRα), suggesting a potential role in promoting therapeutic angiogenesis in non-cancerous conditions. nih.gov

Reversal of Epithelial-Mesenchymal Transition (EMT) Pathways

Epithelial-Mesenchymal Transition (EMT) is a cellular program where epithelial cells lose their characteristics and acquire a migratory, mesenchymal phenotype, enabling invasion and metastasis. dovepress.com Baicalin has been shown to reverse EMT in various cancer models. nih.govresearchgate.net

One of the primary mechanisms involves the Transforming Growth Factor-β (TGF-β) signaling pathway, a potent inducer of EMT. nih.gov In breast cancer cells, baicalin can directly bind to TGF-β1, causing its inactivation and subsequently blocking the downstream signaling cascade, including the phosphorylation of Smad3 (p-Smad3). nih.gov This prevents the upregulation of mesenchymal markers like vimentin (B1176767) and the downregulation of the epithelial marker E-cadherin. nih.gov Similarly, in breast cancer, baicalin has been shown to suppress the migration and invasion of cells by regulating the TGF-β/lncRNA-MALAT1/miR-200c signaling pathway. nih.gov

Baicalin's aglycone, baicalein, also inhibits EMT by downregulating EMT-promoting transcription factors such as Snail and Twist1, while upregulating E-cadherin. spandidos-publications.com This action is mediated through pathways like the Cyr61/Akt/GSK3β pathway, which enhances the degradation of Snail and another transcription factor, Slug. nih.gov

Suppression of Cell Invasion and Migration through Adhesion Signaling

The ability of cancer cells to invade surrounding tissues and migrate to distant sites is fundamental to metastasis. Baicalin and baicalein impede these processes by modulating cell adhesion. Baicalein has been shown to suppress the adhesion of breast cancer cells to fibronectin, a key component of the extracellular matrix (ECM). nih.gov

Transcriptome analysis has revealed that baicalein's anti-metastatic effects are associated with the suppression of the focal adhesion and PI3K/Akt pathways. mdpi.com A key target identified is integrin β8, a cell adhesion protein, which is downregulated by baicalein at both the gene and protein levels. mdpi.com Integrins are crucial for mediating cell-ECM adhesion, and their modulation can significantly impact cell motility. The inhibition of migration and invasion by baicalein has been observed in various cancer types, including gastric and breast cancer. nih.govspandidos-publications.com

Downregulation of Transcription Factors (e.g., Sp1) and Matrix Metalloproteinases (MMP9)

Baicalin's anti-cancer activity extends to the downregulation of specific transcription factors and enzymes that are crucial for tumor progression and invasion.

Specificity protein 1 (Sp1) is a transcription factor that is overexpressed in many cancers and regulates genes involved in cell proliferation, angiogenesis, and apoptosis. Studies have shown that baicalin can downregulate the expression of Sp1 in a dose-dependent manner in colon cancer cells. nih.gov This inhibition of Sp1 expression leads to increased apoptosis, highlighting a clear mechanism for baicalin's anti-tumor effects. nih.gov In other contexts, such as ulcerative colitis models, baicalin has also been found to reduce Sp1 expression. nih.gov

Matrix metalloproteinases (MMPs) are enzymes that degrade the extracellular matrix, a critical step for cancer cell invasion and metastasis. Baicalin and its aglycone have been consistently shown to inhibit the expression and activity of MMPs, particularly MMP-9. nih.govnih.gov In a model of focal cerebral ischemia, baicalin administration significantly down-regulated the elevated expression of both MMP-9 protein and mRNA. nih.gov In cancer cells, baicalein has been shown to suppress the expression and secretion of MMP-9, an effect linked to the downregulation of the mitogen-activated protein kinases (MAPK) signaling pathway. nih.govkarger.com

Interplay with Key Signaling Pathways

The diverse biological activities of baicalin are a result of its ability to interact with and modulate multiple crucial intracellular signaling pathways. These pathways are often interconnected, and by targeting key nodes, baicalin can exert a broad spectrum of effects that inhibit cancer progression.

A central pathway affected by baicalin is the PI3K/Akt pathway , which is critical for cell survival, proliferation, and growth. Baicalin and its aglycone have been shown to inhibit the phosphorylation and activation of both PI3K and Akt in various cancer cells. mdpi.comnih.gov This inhibition contributes to decreased cell proliferation, induction of apoptosis, and reversal of EMT. nih.govnih.gov

The TGF-β signaling pathway , a major driver of EMT and metastasis, is another key target. Baicalin directly interferes with this pathway by binding to TGF-β1, preventing its activation and the subsequent phosphorylation of Smad proteins, thereby halting the EMT program. nih.govnih.gov

Furthermore, baicalin modulates pathways related to hypoxia and angiogenesis, such as the HIF-1α pathway . nih.gov In cancer cells, inhibition of HIF-1α leads to decreased VEGF expression and reduced angiogenesis. nih.gov The compound also interacts with the p53 signaling pathway , upregulating the tumor suppressor to induce cell cycle arrest and apoptosis. nih.govresearchgate.net The intricate modulation of these and other pathways, including MAPK and NF-κB, underscores the pleiotropic nature of baicalin's molecular mechanisms. researchgate.netnih.gov

| Signaling Pathway | Key Proteins Modulated by Baicalin | Biological Outcome |

| PI3K/Akt | p-PI3K (decreased), p-Akt (decreased) | Inhibition of proliferation, Induction of apoptosis, EMT reversal |

| TGF-β/Smad | TGF-β1 (inhibited), p-Smad3 (decreased) | EMT reversal, Inhibition of invasion and metastasis |

| HIF-1α | HIF-1α (decreased), VEGF (decreased) | Inhibition of angiogenesis |

| p53 Signaling | p53 (upregulated), p27 (upregulated) | Cell cycle arrest, Induction of apoptosis |

| MAPK | p38 (decreased), ERK (decreased) | Inhibition of MMP expression |

PI3K/AKT/mTOR Pathway Regulation

The Phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt)/mammalian target of rapamycin (mTOR) pathway is a crucial signaling cascade that governs cell growth, survival, and proliferation. nih.gov Dysregulation of this pathway is common in various diseases, including cancer. nih.gov Baicalin has been shown to inhibit the PI3K/AKT/mTOR pathway, contributing to its anti-tumor effects. nih.govresearchgate.net

In osteosarcoma cells, baicalin treatment leads to the accumulation of reactive oxygen species (ROS), which in turn blocks the PI3K/Akt/mTOR pathway. nih.gov This inhibition is a key mechanism behind baicalin's ability to induce apoptosis (programmed cell death) and autophagy (a cellular degradation process) in these cancer cells. nih.gov Research has shown that baicalin can directly target PI3Kγ, which subsequently inhibits the downstream effectors AKT and mTOR. nih.gov Similarly, in models of gastric cancer and hepatocellular carcinoma, the related compound baicalein has been found to suppress the phosphorylation of PI3K, AKT, and mTOR, thereby inhibiting cancer cell proliferation and migration. mdpi.comworldscientific.com

Studies have also identified that baicalin's regulation of this pathway is linked to its antiviral and anti-inflammatory functions. nih.govmdpi.com By targeting ATP-binding proteins like HSP70 and HSP90, baicalin can modulate the PI3K/AKT pathway, which plays a role in tumor transformation and cellular responses. nih.govmdpi.com

| Cell/Model System | Key Findings on Baicalin's Effect | Downstream Consequences | Reference |

|---|---|---|---|

| Human Osteosarcoma Cells | Inhibits PI3K/Akt/mTOR signaling via ROS accumulation. | Induction of apoptosis and autophagy. | nih.gov |

| IL-1β-induced Rat Chondrocytes | Inhibits the activation of the PI3K/AKT/mTOR pathway. | Activation of mitophagy, reducing chondrocyte injury. | researchgate.net |

| Human Embryonic Kidney Cells | Target proteins are highly associated with the PI3K/AKT signaling pathway. | Contributes to antiviral, anti-inflammatory, and antitumor functions. | nih.govmdpi.com |

| Gastric Cancer Cells (Baicalein) | Suppresses phosphorylation of PI3K, AKT, and mTOR. | Inhibition of cell proliferation and migration. | worldscientific.com |

Wnt/β-Catenin Signaling Pathway Modulation

The Wnt/β-catenin pathway is essential for embryonic development and tissue homeostasis. Its abnormal activation is implicated in various diseases, including cancer and developmental disorders. nih.gov Baicalin has been demonstrated to modulate this pathway, often by inhibiting its activity.

In osteosarcoma cells, baicalin has been found to suppress the Wnt/β-catenin pathway. nih.govnih.gov The related compound baicalein decreases the expression of β-catenin and Axin2, a transcriptional target of the pathway, while increasing the expression of GSK-3β, a key component of the β-catenin destruction complex. mdpi.comnih.gov This suggests that baicalein disrupts the stabilization and nuclear translocation of β-catenin, thereby inhibiting the pathway's signaling. mdpi.com

Conversely, in the context of hair follicle development, baicalin has been shown to activate the Wnt/β-catenin signaling pathway. spandidos-publications.com This activation in dermal papilla cells is believed to be the mechanism by which baicalin promotes hair growth. spandidos-publications.com This dual regulatory role highlights how baicalin's effects can be context-dependent. Furthermore, baicalin has been studied for its ability to attenuate the continuous activation of β-catenin induced by inflammatory stimuli like lipopolysaccharide (LPS), suggesting a role in mitigating inflammation-driven pathologies. nih.gov

| Context/Model | Effect of Baicalin/Baicalein | Key Molecular Changes | Outcome | Reference |

|---|---|---|---|---|

| Osteosarcoma (Saos-2 cells) | Inhibition | Decreased expression of β-catenin and Axin2; increased GSK-3β expression. | Anticancer effect. | mdpi.comnih.gov |

| Hair Follicle Development (Mice) | Activation | Increased Wnt/β-catenin signaling and ALP activity in dermal papilla cells. | Promotion of hair follicle growth. | spandidos-publications.com |

| LPS-induced Inflammation (Rats) | Inhibition | Attenuates the continuous activation of β-catenin. | Potential treatment for depression complicated by male infertility. | nih.gov |

STAT3 Signaling Pathway Inhibition

Signal Transducer and Activator of Transcription 3 (STAT3) is a transcription factor that plays a pivotal role in cell growth, survival, and inflammation. mdpi.com Constitutive activation of STAT3 is a hallmark of many cancers, making it an attractive therapeutic target. mdpi.com Research has consistently shown that baicalin and its aglycone, baicalein, are potent inhibitors of the STAT3 signaling pathway. jst.go.jpnih.gov

Baicalein has been demonstrated to strongly suppress STAT3 activity in breast cancer cells by inhibiting its transcriptional activity and phosphorylation at Tyrosine 705. mdpi.comjst.go.jp This inhibition leads to anti-proliferative effects and a reduction in the metastatic potential of breast cancer cells. jst.go.jp In a model of psoriasis, baicalin was shown to inhibit the proliferation and expression of inflammatory cytokines in human keratinocytes by significantly inhibiting the activation of the STAT3/NF-κB pathway stimulated by TNF-alpha. nih.gov

The mechanism of inhibition involves the downregulation of upstream activators like Janus kinase (JAK), as baicalein treatment has been shown to decrease the phosphorylation of JAK2. mdpi.com By suppressing the JAK2/STAT3 signaling pathway, baicalein can induce apoptosis in cancer cells. mdpi.com

| Model System | Key Findings | Associated Pathway | Biological Outcome | Reference |

|---|---|---|---|---|

| Breast Cancer Cells (Baicalein) | Inhibits STAT3 transcriptional activity and phosphorylation. | JAK2/STAT3 | Anti-proliferative effects, reduced metastatic potential. | mdpi.comjst.go.jp |

| Human Keratinocytes (Psoriasis model) | Inhibits activation of the STAT3 pathway induced by TNF-alpha. | STAT3/NF-κB | Inhibition of cell proliferation and inflammatory cytokine expression. | nih.gov |

| Various Cancer Cells (Baicalein) | Suppresses STAT3 activation by inhibiting its phosphorylation. | STAT3 | Induction of apoptosis. | researchgate.net |

AMPK Signaling Pathway in Glucose and Lipid Metabolism

AMP-activated protein kinase (AMPK) is a master regulator of cellular energy homeostasis. worldscientific.com It plays a critical role in modulating both glucose and lipid metabolism. worldscientific.com Activation of AMPK can enhance glucose uptake and fatty acid oxidation, making it a key target for metabolic diseases. Baicalin is recognized as a potent activator of the AMPK signaling pathway. worldscientific.comnih.gov

Studies have shown that baicalin's ability to regulate host metabolism is closely linked to its modulation of AMPK. worldscientific.com In differentiated C2C12 skeletal muscle cells, baicalin was found to enhance glucose uptake by activating AMPK, which in turn promotes the translocation of glucose transporter 4 (GLUT-4) to the cell membrane. nih.govresearchgate.net

Furthermore, baicalin treatment in HepG2 cells exposed to high glucose levels was able to induce AMPKα phosphorylation (activation). researchgate.net This activation helped to reduce the accumulation of intracellular triglycerides and total cholesterol, demonstrating baicalin's role in mitigating lipid accumulation. researchgate.net The regulatory effects of baicalin on AMPK and its upstream and downstream signaling pathways are central to its beneficial effects on glucose and lipid metabolism. worldscientific.com

| Model System | Effect on AMPK Pathway | Metabolic Outcome | Reference |

|---|---|---|---|

| C2C12 Skeletal Muscle Cells | Activates AMPK phosphorylation. | Enhanced glucose uptake via GLUT-4 translocation. | nih.govresearchgate.net |

| HepG2 Cells (High Glucose) | Induces AMPKα phosphorylation. | Reduced intracellular triglyceride and total cholesterol levels. | researchgate.net |

| General Review | Regulates AMPK and its upstream/downstream signaling. | Modulation of carbohydrate and lipid metabolism. | worldscientific.com |

PPARγ Signaling Pathway Activation (e.g., Myelin Regeneration)

Peroxisome proliferator-activated receptor-gamma (PPARγ) is a nuclear receptor that plays a critical role in adipogenesis, inflammation, and metabolic regulation. More recently, it has been identified as a key player in the differentiation of oligodendrocyte precursor cells (OPCs) into mature, myelin-forming oligodendrocytes, a process crucial for myelin repair (remyelination) in the central nervous system (CNS). neurology.orgnih.govnih.gov

Research has demonstrated that baicalin can directly activate the PPARγ signaling pathway to promote myelin regeneration. neurology.orgnih.govnih.gov In both in vivo and in vitro models, administration of baicalin enhanced CNS myelinogenesis during development and promoted remyelination in a toxic demyelination model. neurology.orgnih.govresearchgate.net This effect was shown to be dependent on PPARγ signaling. neurology.orgnih.gov

The studies indicate that baicalin's ability to stimulate oligodendrocyte maturation and CNS myelin repair is a direct result of its interaction with and activation of PPARγ. nih.gov This finding positions baicalin as a potential therapeutic agent for demyelinating diseases like multiple sclerosis, acting through a mechanism distinct from its well-known anti-inflammatory effects. neurology.orgnih.govnih.gov

| Model | Effect of Baicalin | Mechanism | Outcome | Reference |

|---|---|---|---|---|

| Cuprizone-induced toxic demyelination model (in vivo) | Promoted remyelination and reversed motor deficits. | Activation of PPARγ signaling pathway. | Enhanced CNS myelin repair. | neurology.orgnih.govnih.gov |

| Postnatal OLG maturation assay (in vitro) | Directly stimulated oligodendrocyte maturation. | Direct interaction with and activation of PPARγ. | Promotion of myelin production. | nih.gov |

| Physiologic neonatal mouse CNS myelinogenesis model | Effectively enhanced CNS myelinogenesis. | PPARγ signaling-dependent. | Improved myelin development. | neurology.orgnih.gov |

PKR in Interferon Induction and Antiviral Response Pathways

Protein kinase R (PKR) is a crucial component of the innate immune system's response to viral infections. Upon activation by viral double-stranded RNA, PKR phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), leading to a shutdown of protein synthesis and the induction of interferons (IFNs), which are key antiviral cytokines. oup.comtandfonline.com

Baicalin has been shown to exert significant antiviral activity by modulating the PKR pathway. nih.govmdpi.com A chemical proteomics study identified that baicalin's target proteins are highly associated with the regulation of PKR's role in interferon induction and the antiviral response. nih.govmdpi.com In studies involving influenza A virus (IAV), baicalin treatment led to an up-regulation of IFN-induced antiviral signaling. oup.com Specifically, baicalin treatment of IAV-infected cells increased the phosphorylation of PKR. oup.com

In the context of avian infectious bronchitis virus (IBV), baicalin was found to activate the phosphorylation of the PKR/eIF2α pathway, which in turn induces the formation of stress granules, cellular structures that sequester translation initiation components to inhibit viral replication. tandfonline.com Baicalin also acts as a potent inducer of IFN-γ, which activates the JAK/STAT-1 signaling pathway, further contributing to its antiviral effects against influenza virus. scienceopen.com

| Virus Model | Effect on PKR Pathway | Downstream Effects | Reference |

|---|---|---|---|

| Influenza A Virus (IAV) | Increased phosphorylation of PKR. | Upregulation of interferon-induced antiviral signaling. | oup.com |

| Avian Infectious Bronchitis Virus (IBV) | Activates phosphorylation of the PKR/eIF2α pathway. | Induces stress granule formation, suppressing IBV replication. | tandfonline.com |

| General Antiviral Response | Target proteins are highly associated with PKR signaling. | Contributes to interferon induction and antiviral functions. | nih.govmdpi.com |

| Influenza A (H1N1) | Induces IFN-γ production. | Activates JAK/STAT-1 signaling pathway. | scienceopen.com |

eNOS Signaling Pathway Modulation